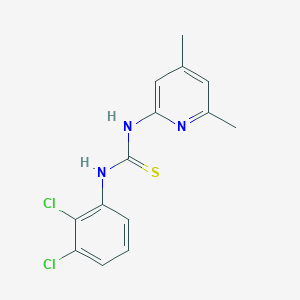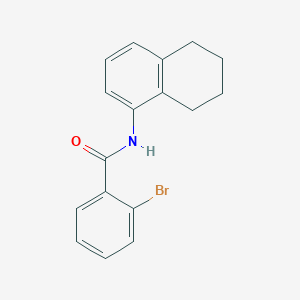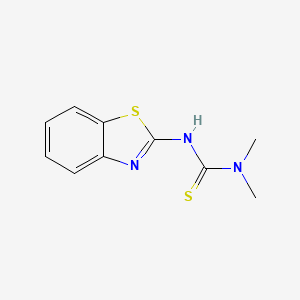
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as Diuron, is a widely used herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea inhibits photosynthesis by blocking the electron transport chain in chloroplasts. Specifically, it inhibits the photosystem II complex, which is responsible for the oxidation of water and the generation of oxygen. This leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have a wide range of biochemical and physiological effects on plants and animals. In plants, it can cause chlorosis, stunting, and reduced growth. In animals, it can cause liver and kidney damage, as well as reproductive and developmental abnormalities.
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a tool for scientific research. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be toxic to some organisms, and its effects on soil microorganisms can be complex and difficult to interpret.
未来方向
There are several future directions for the study of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. One area of research is the development of more effective and environmentally friendly herbicides that can replace N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and other similar compounds. Another area of research is the study of the effects of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea on non-target organisms such as bees and other pollinators. Finally, the use of N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea as a tool for studying the role of photosynthesis in different organisms and ecosystems is an area of ongoing research.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is a widely used herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a tool for scientific research, its potential toxic effects on some organisms and the complex effects on soil microorganisms should be carefully considered when using it in experiments.
合成方法
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is synthesized by the reaction of 2,3-dichloroaniline with 4,6-dimethyl-2-pyridinethiol in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that is highly soluble in organic solvents such as acetone and chloroform.
科学研究应用
N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been widely used as a herbicide to control weeds in various crops such as cotton, sugarcane, and citrus. However, it has also been studied for its potential applications in scientific research. N-(2,3-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can be used as a tool to study the role of photosynthesis in plants and algae. It has also been used to study the effect of herbicides on the microbial community in soil.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3S/c1-8-6-9(2)17-12(7-8)19-14(20)18-11-5-3-4-10(15)13(11)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRYKCRWZWKBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)

![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)
